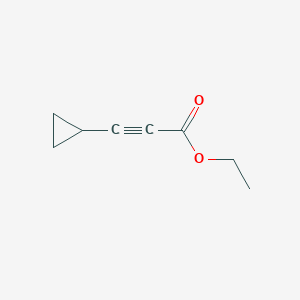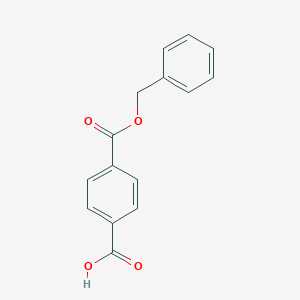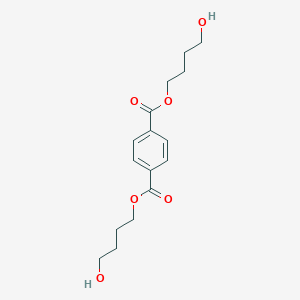![molecular formula C8H11N3O B048890 N-[3-(Hydroxymethyl)phenyl]guanidine CAS No. 437384-34-4](/img/structure/B48890.png)
N-[3-(Hydroxymethyl)phenyl]guanidine
Übersicht
Beschreibung
[3-(Hydroxymethyl)phenyl]guanidine: is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, specifically, has a hydroxymethyl group attached to the phenyl ring, which can influence its reactivity and interactions in different environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)phenyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine to form the guanidine functionality. The reaction conditions often involve the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production of guanidines, including [3-(Hydroxymethyl)phenyl]guanidine, often employs solid-supported reagents. This method allows for the efficient synthesis of N,N’,N’'-trisubstituted guanidines. The process begins with the preparation of a solid-phase-supported reagent, which then reacts with the amine to form the desired guanidine compound .
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Hydroxymethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Hydroxymethyl)phenyl]guanidine is used as a building block for the synthesis of more complex molecules. Its guanidine functionality makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities. Guanidines are known to interact with DNA and proteins, making them useful in the development of pharmaceuticals and biochemical research .
Medicine: In medicine, guanidines have been explored for their potential as kinase inhibitors and DNA minor groove binders. These properties make them candidates for drug development, particularly in the treatment of cancer and other diseases .
Industry: Industrially, [3-(Hydroxymethyl)phenyl]guanidine can be used in the production of polymers and other materials. Its reactivity allows it to be incorporated into various industrial processes .
Wirkmechanismus
The mechanism of action of [3-(Hydroxymethyl)phenyl]guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. This interaction can lead to the inhibition of enzymes or the stabilization of specific DNA structures .
Vergleich Mit ähnlichen Verbindungen
- [4-(Hydroxymethyl)phenyl]guanidine
- [2-(Hydroxymethyl)phenyl]guanidine
- N,N’-Disubstituted guanidines
Comparison: [3-(Hydroxymethyl)phenyl]guanidine is unique due to the position of the hydroxymethyl group on the phenyl ring. This position can influence its reactivity and interactions compared to other similar compounds. For example, [4-(Hydroxymethyl)phenyl]guanidine may have different steric and electronic properties, affecting its behavior in chemical reactions and biological systems .
Eigenschaften
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEKIHWNLZKUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



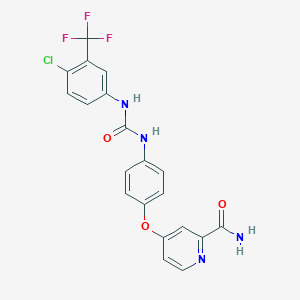
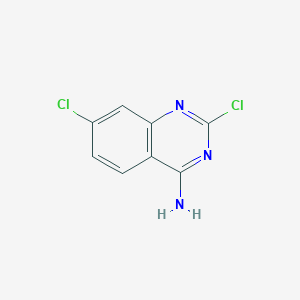
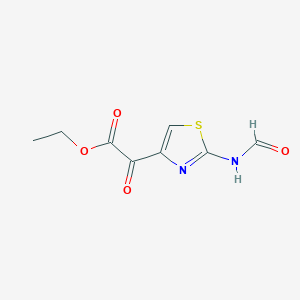
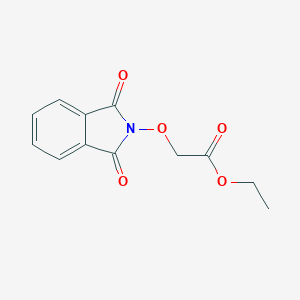
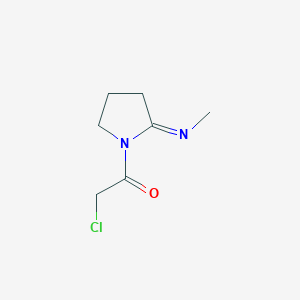

![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)

